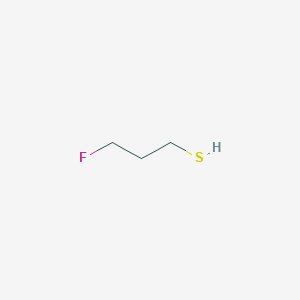

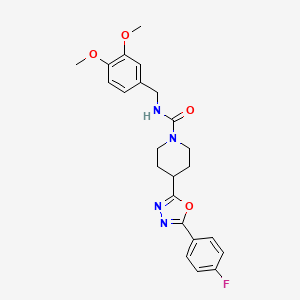

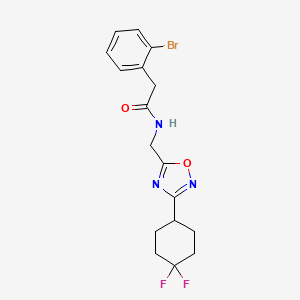

![molecular formula C19H14N4O5S3 B2679763 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide CAS No. 865176-38-1](/img/structure/B2679763.png)

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of benzo[d]thiazol-2(3H)-one, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The presence of the allyl group, sulfamoyl group, and nitro group suggest that it could have interesting reactivity and biological activity.

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the allyl group could participate in reactions such as the allylic oxidation or the Claisen rearrangement. The nitro group could be reduced to an amine, and the sulfamoyl group could react with bases .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, the nitro group is often associated with explosive properties, while the sulfamoyl group could confer water solubility .Scientific Research Applications

Synthesis of Novel Compounds

- Thiopeptide Antibiotics Synthesis : Thiopeptide antibiotics, known for their activity against MRSA and malaria, have been synthesized through a biosynthesis-inspired route, highlighting the use of thiazole building blocks in complex natural product assembly (Hughes et al., 2005).

- Functionalized Pyrroles and Thiophenes : An orthogonal synthesis approach has produced densely functionalized pyrroles and thiophenes, demonstrating the utility of these thiophene derivatives in constructing complex molecules with potential for diverse biological activities (Cheng et al., 2010).

Development of Synthetic Methodologies

- Carbazoles Synthesis : The synthesis of 4,5-bridged carbazoles from benzo[b]thiophene derivatives has been developed, showcasing the versatility of these compounds in the formation of pharmacologically relevant structures (Ames et al., 1974).

- Intramolecular Reactions : The study on β-arylthio- and β-allylthioalkylcarbenes has led to the discovery of novel cyclic ylides, advancing the understanding of intramolecular reactions involving thiophene derivatives (Ojima & Kondo, 1973).

Exploration of Chemical Properties

- Antimicrobial Activity : Thiophenyl pyrazoles and isoxazoles synthesized from thiophene derivatives have shown potential antibacterial and antifungal activities, indicating the role of thiophene scaffolds in medicinal chemistry (Sowmya et al., 2018).

- Selective Adsorption of Dyes : A microporous anionic metal-organic framework incorporating thiophene derivatives has demonstrated rapid and selective separation of dyes, highlighting their potential in environmental applications (Guo et al., 2017).

properties

IUPAC Name |

5-nitro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O5S3/c1-2-7-22-14-5-4-13(31(20,27)28)10-16(14)30-19(22)21-18(24)17-9-11-8-12(23(25)26)3-6-15(11)29-17/h2-6,8-10H,1,7H2,(H2,20,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZVYQVBDQQZIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

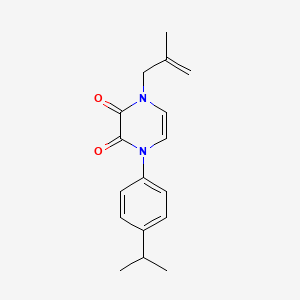

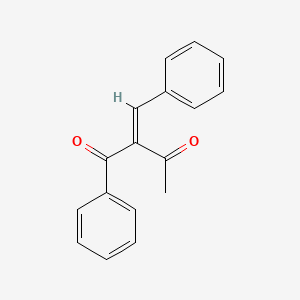

![2-((3,5-dimethylisoxazol-4-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2679680.png)

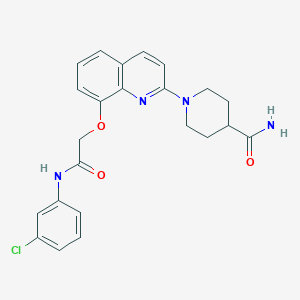

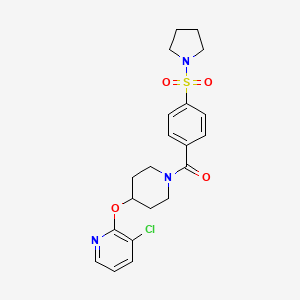

![(3E)-3-{[(2-bromophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2679693.png)

![[2-(4-Methoxy-phenyl)-ethyl]-p-tolyl-amine](/img/structure/B2679695.png)

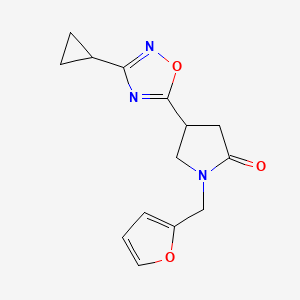

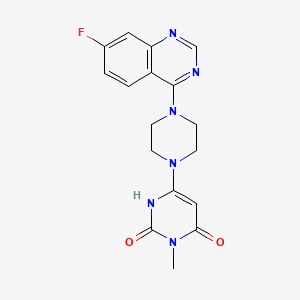

![(1Z)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide](/img/structure/B2679696.png)

![(4-Ethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2679702.png)